1-(Difluorophenylmethyl)-2-methylbenzene
Overview
Description
1-(Difluorophenylmethyl)-2-methylbenzene is a chemical compound with the molecular formula C14H12F2. It is a colorless liquid with a boiling point of 174°C and a melting point of -20°C. This compound is known for its unique properties, making it a valuable substance in various scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(Difluorophenylmethyl)-2-methylbenzene typically involves the difluoromethylation of aromatic compounds. One common method is the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF2H) under basic conditions . The reaction proceeds through the formation of a difluorocarbene intermediate, which then reacts with the aromatic substrate to form the desired product. Industrial production methods often involve the use of metal catalysts to enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
1-(Difluorophenylmethyl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated benzoic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group, yielding 2-methylbenzene derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the difluoromethyl group can be replaced by other functional groups such as halogens or nitro groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Difluorophenylmethyl)-2-methylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Difluorophenylmethyl)-2-methylbenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The pathways involved in its mechanism of action are still under investigation, but it is believed that the compound can modulate various biochemical processes through its interactions with proteins and other biomolecules .
Comparison with Similar Compounds
1-(Difluorophenylmethyl)-2-methylbenzene can be compared to other difluoromethylated aromatic compounds, such as:
1-[Difluoro(phenyl)methyl]benzene: Similar structure but lacks the methyl group on the benzene ring.
1-[Difluoro(phenyl)methyl]-3-methylbenzene: Similar structure but with the methyl group in a different position on the benzene ring.
1-[Difluoro(phenyl)methyl]-4-methylbenzene: Similar structure but with the methyl group in the para position on the benzene ring.
The uniqueness of this compound lies in the specific positioning of the difluoromethyl and methyl groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[difluoro(phenyl)methyl]-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2/c1-11-7-5-6-10-13(11)14(15,16)12-8-3-2-4-9-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCDDVVRTZXICP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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